2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5/c21-15-5-3-14(4-6-15)13-28-19-10-23(16(12-24)8-18(19)25)11-20(26)22-9-17-2-1-7-27-17/h3-6,8,10,17,24H,1-2,7,9,11-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEBTONWSLSVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic molecule with potential biological activity. This article explores its biological properties, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.38 g/mol. The structure includes a pyridine ring, a hydroxymethyl group, and a tetrahydrofuran moiety, which contribute to its biological activity.
The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on aldose reductase (ALR2) , an enzyme involved in the polyol pathway that converts glucose into sorbitol. This pathway is significant in diabetic complications due to its role in oxidative stress and cellular damage.
Enzyme Inhibition
Research indicates that derivatives of pyridinone compounds exhibit selective inhibition of ALR2 while minimizing effects on ALR1, another enzyme in the same pathway. This selectivity is crucial for reducing side effects associated with broader-spectrum inhibitors .
Antioxidant Activity
In addition to enzyme inhibition, the compound has demonstrated antioxidant properties. Studies have shown that it can scavenge free radicals and reduce lipid peroxidation, thereby protecting cells from oxidative damage. For example, in assays measuring malondialdehyde (MDA) production as an indicator of lipid peroxidation, certain derivatives showed up to 90% inhibition compared to control substances like Trolox .
Therapeutic Applications
- Diabetes Management : Due to its role as an ALR2 inhibitor, this compound may help manage diabetic complications by preventing the accumulation of sorbitol and subsequent cellular damage.
- Neuroprotection : The antioxidant properties suggest potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
- Cancer Research : Some studies indicate that similar compounds exhibit cytostatic activity against various cancer cell lines, suggesting further investigation into this compound's potential anti-cancer properties.
Study on Aldose Reductase Inhibition
A study published in Nature examined several hydroxypyridinone derivatives for their ability to inhibit ALR2 selectively. The results indicated that certain modifications to the chemical structure significantly enhanced inhibitory potency while reducing toxicity .
| Compound | ALR2 Inhibition IC50 (μM) | ALR1 Inhibition IC50 (μM) |
|---|---|---|
| Compound A | 25 | >100 |
| Compound B | 15 | >100 |
| Compound C | 10 | 80 |
Antioxidant Efficacy Study
In another investigation focusing on antioxidant capacity, various derivatives were tested for their ability to inhibit lipid peroxidation. The results highlighted the importance of hydroxyl groups in enhancing antioxidant activity.
| Compound | MDA Inhibition (%) |
|---|---|
| Compound D | 19.28 |
| Compound E | 55.02 |
| Compound F | 90.73 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Structural Analysis
- Core Heterocycles: The target compound’s pyridinone core differs from pyrimidoindole () and thienopyrimidinone () in electronic and steric properties. Triazole () and indole () cores offer distinct hydrogen-bonding and aromatic stacking capabilities compared to pyridinone.
Substituent Effects :
- The 4-fluorobenzyl group is common in and , suggesting its utility in enhancing metabolic stability and target affinity via hydrophobic/π-π interactions.
- The hydroxymethyl group in the target compound is unique among the analogs, likely improving aqueous solubility compared to sulfanyl (–9) or methoxy () substituents.
- The THF-methyl side chain introduces a cyclic ether moiety, contrasting with linear alkyl/aryl groups (e.g., tert-butyl in ). This may reduce off-target interactions due to restricted conformational flexibility .
Pharmacological Implications
- Activity Inference: Compounds with sulfanyl linkages (–9) often exhibit antimicrobial or kinase inhibitory activity due to thiol-mediated redox interactions. The target compound lacks this group, suggesting a different mechanism . Pyrimidoindole derivatives () are explored in anticancer research, but the target compound’s pyridinone core may shift activity toward anti-inflammatory or neurodegenerative targets .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution, amide coupling, and heterocyclic ring formation. Key parameters include:
- Temperature control : Reactions often require reflux conditions (e.g., 80–110°C) to activate intermediates while avoiding decomposition .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalysts : Use of coupling agents (e.g., HATU, DCC) for amide bond formation, with monitoring via TLC or HPLC to track conversion rates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic techniques :
- 1H/13C NMR : Verify the presence of the 4-fluorobenzyl group (δ ~7.3–7.5 ppm for aromatic protons) and tetrahydrofuran methylene protons (δ ~3.6–4.0 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and hydroxyl (-OH) bands (~3200–3400 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry and confirm spatial arrangement of the pyridinone and tetrahydrofuran moieties .
Q. What in vitro assays are suitable for preliminary biological activity assessment?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., ADP-Glo™ kinase assay) to screen for activity against kinases or oxidoreductases, given the compound’s pyridinone core .
- Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC50 determination) .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., receptors with fluorobenzyl-binding pockets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Systematically modify the 4-fluorobenzyl group (e.g., replace F with Cl, CF3) or the tetrahydrofuran moiety (e.g., cyclopentyl analogs) to evaluate steric/electronic effects .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina, Schrödinger) to identify critical interactions (e.g., hydrogen bonds with the pyridinone carbonyl) .
- Metabolic stability : Introduce deuterium at the hydroxymethyl group or replace labile esters with amides to enhance half-life in microsomal assays .
Q. What strategies resolve contradictory data in biological assays (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- Assay validation : Confirm target engagement using orthogonal methods (e.g., CETSA for thermal stability shifts in cells) .
- ADME profiling : Assess permeability (Caco-2 monolayers), plasma protein binding (equilibrium dialysis), and metabolic clearance (hepatocyte incubation) to identify bioavailability bottlenecks .
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to improve solubility and tissue penetration .
Q. How can researchers investigate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions .
- LC-MS/MS analysis : Monitor degradation products (e.g., hydrolysis of the acetamide group) and quantify stability using Arrhenius kinetics .
- Buffer compatibility : Test solubility and aggregation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Methodological Answer :
- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed pathways in treated vs. untreated cells .
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., with kinases or GPCRs) to map binding pockets .
- Kinetic assays : Use stop-flow techniques to measure on/off rates for reversible inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
